Ethyl 4-cyclopropyl-3-oxobutanoate
Overview
Description
Ethyl 4-cyclopropyl-3-oxobutanoate is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da . It is also known by other names such as 4-Cyclopropyl-3-oxobutanoate d’éthyle in French and Ethyl-4-cyclopropyl-3-oxobutanoat in German .
Molecular Structure Analysis
The molecular structure of Ethyl 4-cyclopropyl-3-oxobutanoate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and no aromatic heavy atoms . The compound’s structure also includes a cyclopropyl group attached to a 3-oxobutanoate moiety .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-cyclopropyl-3-oxobutanoate are not available, it’s important to note that the compound, like other esters, could potentially undergo hydrolysis, transesterification, and other common reactions of esters .
Physical And Chemical Properties Analysis
Ethyl 4-cyclopropyl-3-oxobutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 232.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.9±3.0 kJ/mol and a flash point of 94.3±19.9 °C . The compound has a molar refractivity of 43.5±0.3 cm3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the production of various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Antimicrobial and Antioxidant Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, another related compound, has been synthesized and evaluated for its antimicrobial and antioxidant susceptibilities. The compound's crystal and molecular structure were also analyzed, providing insights into its potential therapeutic applications (Kumar et al., 2016).
Enzyme-Catalyzed Asymmetric Reduction
Research has explored the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems. This study is crucial for understanding the biochemical processes and potential industrial applications involving similar compounds (Shimizu et al., 1990).
Synthesis of Chiral Tetronic Acid Derivatives
Asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes has been developed, leading to the synthesis of chiral tetronic acid derivatives. This process demonstrates the compound's utility in producing diverse and complex organic molecules with potential pharmaceutical significance (Yan et al., 2012).
Ethylene Biosynthesis from Methionine
The biosynthesis of ethylene from methionine involves intermediates like 4-methylthio-2-oxobutanoate, indicating a biochemical pathway that could be related to the metabolism of Ethyl 4-cyclopropyl-3-oxobutanoate. This research offers a deeper understanding of the metabolic processes involving similar compounds (Billington et al., 1979).
Safety And Hazards
The safety information for Ethyl 4-cyclopropyl-3-oxobutanoate indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 4-cyclopropyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYBTYUFUUVDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610747 | |
Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyclopropyl-3-oxobutanoate | |
CAS RN |
630399-84-7 | |
Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.